molecular formula C4H6ClFO2S B13188603 2-Fluorocyclobutane-1-sulfonyl chloride

2-Fluorocyclobutane-1-sulfonyl chloride

Cat. No.: B13188603
M. Wt: 172.61 g/mol
InChI Key: MBCWYXRUYHCUIL-UHFFFAOYSA-N
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Description

2-Fluorocyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₆ClFO₂S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly interesting due to the presence of both a fluorine atom and a sulfonyl chloride group, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride reagents. One common method is the chlorination of cyclobutane-1-sulfonyl fluoride using thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher yields. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed .

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluorocyclobutane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutane-1-sulfonyl chloride
  • 2-Fluorocyclobutane-1-sulfonyl fluoride
  • Cyclobutane-1-sulfonyl fluoride

Uniqueness

2-Fluorocyclobutane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. This combination imparts distinct reactivity and stability compared to other sulfonyl chlorides and fluorinated compounds. The fluorine atom can enhance the compound’s electrophilicity and influence its interactions with nucleophiles, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C4H6ClFO2S

Molecular Weight

172.61 g/mol

IUPAC Name

2-fluorocyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2

InChI Key

MBCWYXRUYHCUIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1F)S(=O)(=O)Cl

Origin of Product

United States

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